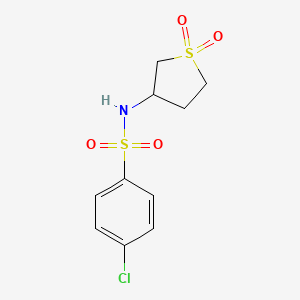

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is characterized by the presence of a chloro group attached to a benzenesulfonamide core, along with a 1,1-dioxothiolan-3-yl group.Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide are not available, benzenesulfonamide derivatives have been studied for their anticancer activity . These compounds were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Scientific Research Applications

- Researchers have synthesized novel derivatives of this compound and evaluated their anticancer potential. Specifically, compounds containing both benzenesulfonamide and imidazole moieties (such as 11 – 13) exhibited high cytotoxic effects in HeLa cancer cells while showing reduced cytotoxicity against non-tumor cells. These compounds induce apoptosis in HeLa cells through caspase activation .

- In vitro experiments assessed the metabolic stability of the active compounds (11 – 13) in human liver microsomes. The results indicated values of the factor t ½ (half-life) within the range of 9.1–20.3 minutes. Hypothetically, these compounds may undergo oxidation reactions to form sulfenic and sulfinic acids as metabolites .

- The same active compounds (11 – 13) were studied for their effects on the cell cycle. They increased the early apoptotic population of HeLa cells and elevated the percentage of cells in the sub-G1 phase, indicative of apoptosis. These findings contribute to our understanding of their mechanism of action .

- Researchers have developed a series of 2-alkythio-4-chloro- N - [imino- (heteroaryl)methyl]benzenesulfonamide derivatives (8 – 24). These compounds were synthesized by reacting N - (benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The structural modifications aimed to enhance specific properties .

- The molecular hybrids containing both benzenesulfonamide and imidazole moieties (compounds 11 – 13) demonstrated promising anticancer effects. Imidazole is known for its biological activity, and its incorporation into the compound structure likely contributes to the observed cytotoxicity .

- Notably, the synthesized compounds selectively targeted HeLa cancer cells (IC50: 6–7 μM) while sparing non-tumor cells (IC50: 18–20 μM). This selectivity is crucial for potential therapeutic applications .

Anticancer Activity

Metabolic Stability Assessment

Cell Cycle Flow Cytometry Analysis

Synthesis of Derivatives

Imidazole Moiety Integration

Selective Cytotoxicity

Mechanism of Action

Target of Action

Similar compounds have shown anticancer activity in hela, hct-116, and mcf-7 cell lines

Mode of Action

Related compounds have been found to induce apoptosis in hela cells . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells.

Biochemical Pathways

Related compounds have been associated with the induction of apoptosis, which involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways .

Pharmacokinetics

Related compounds have been found to undergo first-phase oxidation reactions in human liver microsomes .

Result of Action

Related compounds have shown a high cytotoxic effect in hela cancer cells and less cytotoxicity against the non-tumor cell line hacat cells . These compounds have been found to increase the early apoptotic population of cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and induce apoptosis through caspase activation in HeLa cells .

properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXFKTYWGFDGBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)

![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)